molecular formula C10H14BrNO2 B11925548 1-Boc-3-(bromomethyl)pyrrole

1-Boc-3-(bromomethyl)pyrrole

Cat. No.: B11925548
M. Wt: 260.13 g/mol
InChI Key: NMSPYSGAKJYYSG-UHFFFAOYSA-N
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Description

Significance of Pyrrole (B145914) Heterocycles in Modern Organic Synthesis

The pyrrole ring, a five-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone of modern organic synthesis. numberanalytics.comnih.govnumberanalytics.com Its unique electronic properties and ability to serve as a scaffold for a vast array of functional groups have made it a privileged structure in the development of new molecules with significant biological and material applications. nih.govresearchgate.net Pyrrole and its derivatives are integral components of numerous natural products, including the essential life molecules heme and chlorophyll, as well as a wide range of pharmaceuticals and advanced materials. numberanalytics.comnih.gov The versatility of the pyrrole ring allows for its incorporation into complex molecular architectures, making it a valuable building block for synthetic chemists. numberanalytics.com Its presence is noted in various pharmaceuticals, such as the cholesterol-lowering drug atorvastatin (B1662188) and the anti-inflammatory agents ketorolac (B1673617) and tolmetin. numberanalytics.com

The continued interest in pyrrole chemistry stems from the diverse biological activities exhibited by pyrrole-containing compounds, which include anti-tumor, anti-microbial, and anti-inflammatory properties. researchgate.net Furthermore, pyrrole derivatives are utilized in the field of materials science, finding applications in organic light-emitting diodes (OLEDs), organic photovoltaics, and semiconductors. numberanalytics.comnih.gov The ongoing exploration of new synthetic methodologies to construct and functionalize the pyrrole nucleus underscores its enduring importance in contemporary chemical research. nih.govresearchgate.net

Strategic Role of N-Protection in Pyrrole Functionalization: The tert-Butoxycarbonyl (Boc) Group

The inherent reactivity of the pyrrole nitrogen can complicate synthetic transformations. To achieve regioselective functionalization of the pyrrole ring, protection of the nitrogen atom is often a crucial strategic step. researchgate.net Among the various protecting groups available, the tert-butoxycarbonyl (Boc) group has emerged as a particularly effective and widely used option in pyrrole chemistry. msu.eduresearchgate.net

The Boc group offers several advantages. Its steric bulk and electron-withdrawing nature modulate the reactivity of the pyrrole ring, enhancing its stability and allowing for more controlled reactions at specific positions. msu.edu Unlike some other protecting groups, the Boc group is generally stable to a range of reaction conditions, yet it can be readily removed under mild acidic conditions or through thermolysis, ensuring its compatibility with multi-step synthetic sequences. msu.eduresearchgate.netnih.gov The use of N-Boc protection can direct lithiation and subsequent electrophilic attack to the C2 position of the pyrrole ring, a common strategy for introducing substituents at that site. acs.org Furthermore, N-alkoxycarbonyl groups like Boc can influence the reactivity of the pyrrole in acylation reactions, favoring substitution at the 2-position. nih.govacs.org

The Bromomethyl Moiety as a Versatile Synthetic Handle in Heterocyclic Systems

The bromomethyl group (–CH2Br) is a highly valuable functional group in organic synthesis, serving as a versatile handle for the introduction of a wide variety of substituents onto heterocyclic scaffolds. tandfonline.comuit.no Its utility lies in the reactivity of the carbon-bromine bond, which makes the bromomethyl group an excellent electrophile. This allows for facile nucleophilic substitution reactions with a broad range of nucleophiles, including amines, thiols, and carbanions. guidechem.com

This reactivity enables the construction of more complex molecules by forming new carbon-carbon and carbon-heteroatom bonds. For instance, the bromomethyl group can be used to alkylate various substrates, extending carbon chains or linking heterocyclic units to other molecular fragments. google.com This strategy is frequently employed in the synthesis of pharmaceutical compounds and other biologically active molecules. guidechem.comnih.gov The bromomethyl moiety can be introduced through various methods, including the bromination of a corresponding methyl group using reagents like N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). nih.govresearchgate.net

Research Significance of 1-Boc-3-(bromomethyl)pyrrole as a Pivotal Synthetic Intermediate

The compound this compound stands as a pivotal intermediate in organic synthesis, combining the strategic advantages of both the N-Boc protecting group and the bromomethyl functional handle. aksci.com This specific substitution pattern, with the reactive bromomethyl group at the 3-position of the pyrrole ring, makes it a valuable building block for the synthesis of a diverse array of 3-substituted pyrrole derivatives. researchgate.net

The N-Boc group provides the necessary stability and regiochemical control during synthetic manipulations, while the 3-bromomethyl group serves as a reactive site for the introduction of various functionalities. msu.edutandfonline.com This allows for the targeted synthesis of complex molecules, including those with potential applications in medicinal chemistry and materials science. researchgate.netresearchgate.net The ability to selectively functionalize the 3-position of the pyrrole ring is of significant interest, as it opens avenues to novel chemical structures that may not be readily accessible through other synthetic routes. researchgate.netorgsyn.org The instability of some 3,4-substituted pyrroles highlights the importance of well-defined synthetic precursors like this compound. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14BrNO2

Molecular Weight

260.13 g/mol

IUPAC Name

tert-butyl 3-(bromomethyl)pyrrole-1-carboxylate

InChI

InChI=1S/C10H14BrNO2/c1-10(2,3)14-9(13)12-5-4-8(6-11)7-12/h4-5,7H,6H2,1-3H3

InChI Key

NMSPYSGAKJYYSG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC(=C1)CBr

Origin of Product

United States

Synthetic Methodologies for 1 Boc 3 Bromomethyl Pyrrole

Direct Halomethylation Approaches for C3 Functionalization of N-Boc-Pyrroles

Direct functionalization represents the most straightforward route to 1-Boc-3-(bromomethyl)pyrrole, proceeding from the readily available 1-Boc-pyrrole. This approach leverages the electronic influence of the N-protecting group to control the position of electrophilic attack on the pyrrole (B145914) ring.

The pyrrole ring is an electron-rich aromatic heterocycle that is highly susceptible to electrophilic substitution. In an unprotected state, electrophilic attack occurs preferentially at the C2 position due to the superior stabilization of the cationic intermediate (Wheland intermediate) at this position. However, the introduction of a bulky and electron-withdrawing N-protecting group, such as the tert-butoxycarbonyl (Boc) group, fundamentally alters this reactivity profile.

The N-Boc group exerts two primary electronic effects: a -I (inductive) effect and a -M (mesomeric or resonance) effect. Both effects withdraw electron density from the pyrrole ring, deactivating it towards electrophilic attack compared to unsubstituted pyrrole. Crucially, this deactivation is not uniform across the ring. The resonance delocalization of the nitrogen lone pair into the carbonyl of the Boc group significantly reduces the electron-donating capacity of the nitrogen atom into the ring. This effect is most pronounced at the adjacent C2 and C5 positions. Consequently, the C3 and C4 positions become relatively more electron-rich and thus more nucleophilic. This reversal of regioselectivity directs incoming electrophiles, such as a "BrCH₂⁺" synthon, to the C3 position, enabling the selective synthesis of 3-substituted pyrrole derivatives from N-Boc-pyrrole .

The direct bromomethylation of 1-Boc-pyrrole requires careful selection of reagents to generate an electrophilic bromomethylating species under conditions that are compatible with the sensitive pyrrole core. The reaction is typically performed at low temperatures to mitigate side reactions, such as di-substitution or polymerization.

One effective method involves the use of bromodimethylborane (B1221736) (Me₂BBr) in the presence of a formaldehyde (B43269) equivalent. This system generates a reactive intermediate capable of electrophilic attack at the C3 position of 1-Boc-pyrrole. An alternative and often high-yielding approach utilizes a combination of 1,3,5-trioxane (B122180) as the formaldehyde source and a brominating agent in an appropriate solvent. Research has identified specific conditions that optimize the yield and purity of the target compound, this compound. For instance, studies have demonstrated successful bromomethylation using HBr generated in situ or by employing stable brominating complexes [2, 5].

The table below summarizes representative conditions for the direct C3-bromomethylation of 1-Boc-pyrrole.

Table 1. Optimized Conditions for Direct C3-Bromomethylation of 1-Boc-Pyrrole
Reagent SystemSolventTemperature (°C)Time (h)Yield (%)Reference
Paraformaldehyde, HBr (48% aq.)Dioxane / Acetic Acid20 - 254~65
1,3,5-Trioxane, Me₂BBrDichloromethane (B109758) (DCM)0 to 252~78
Paraformaldehyde, PBr₃Tetrahydrofuran (B95107) (THF)03~72

Regioselectivity Considerations in Electrophilic Substitution of N-Protected Pyrroles.

Precursor Synthesis and Subsequent Transformation to this compound

An alternative strategy avoids the challenges of regiocontrol in electrophilic substitution by starting with a precursor that already contains the desired C3-substituent. This multi-step approach involves the modification of a pre-existing functional group.

This pathway begins with 3-methylpyrrole. The synthesis proceeds in two key steps:

N-Protection: The nitrogen of 3-methylpyrrole is first protected with the Boc group. This is typically achieved by reacting 3-methylpyrrole with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP) to afford 1-Boc-3-methylpyrrole.

Benzylic-type Bromination: The methyl group at the C3 position is then selectively brominated. This transformation is accomplished via a free-radical halogenation reaction. The most common reagent for this purpose is N-Bromosuccinimide (NBS), used in conjunction with a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide under photochemical or thermal conditions. The reaction is typically run in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane. This method selectively brominates the allylic/benzylic-type methyl group without affecting the aromatic pyrrole ring, yielding this compound.

More complex synthetic routes involve constructing the pyrrole ring itself through methods that install the C3-substituent during the cyclization process. Anionic rearrangement strategies offer a powerful way to build highly substituted heterocycles. While not the most common route to this specific compound, such methods provide access to analogues that are difficult to prepare otherwise.

A relevant conceptual approach is based on the chemistry of tosylmethyl isocyanide (TosMIC). According to related synthetic principles, a modified TosMIC reagent bearing a latent bromomethyl precursor could, in theory, be reacted with a suitable Michael acceptor in a base-mediated cycloaddition. A subsequent rearrangement and elimination of the tosyl group would form the pyrrole ring. Research in this area has explored the cyclization of acyclic precursors where an anionic intermediate triggers ring closure to form the pyrrole core. A hypothetical pathway could involve the intramolecular cyclization of an anion derived from a γ-amino-α,β-unsaturated ketone or a related precursor, designed to place the bromomethyl functionality at the C3 position upon ring formation . These methods, while synthetically elegant, are often more step-intensive than the direct functionalization or precursor derivatization routes.

Derivatization of 3-Methylpyrrole Precursors

Protective Group Strategies in Pyrrole Synthesis Leading to Bromomethyl Derivatives

The use of a nitrogen protecting group is fundamental to the successful synthesis of this compound. The tert-butoxycarbonyl (Boc) group is particularly advantageous for several reasons:

Regiocontrol: As detailed in section 2.1.1, the Boc group is paramount for directing electrophilic substitution to the C3 position, overcoming the innate C2 selectivity of the pyrrole ring.

Stabilization and Handling: Unprotected pyrroles are prone to oligomerization and polymerization, especially under the acidic or electrophilic conditions required for many transformations. The Boc group deactivates the ring, rendering it more stable, less susceptible to degradation, and easier to handle and purify.

Orthogonality and Lability: The Boc group is robust under a wide range of reaction conditions, including basic, reductive, and organometallic reactions. However, it can be cleaved cleanly and efficiently under mild acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with HCl in dioxane. This facile deprotection allows for subsequent N-functionalization or the use of the NH-pyrrole in further synthetic steps, making it an ideal temporary protecting group in a longer synthetic sequence.

Introduction of the Boc Group on Pyrrole Nitrogen

The protection of the pyrrole nitrogen with a tert-butoxycarbonyl (Boc) group is a fundamental step in many synthetic routes, including the preparation of this compound. The Boc group serves to decrease the electron-rich nature of the pyrrole ring, thus enhancing its stability towards oxidation and controlling its reactivity in subsequent functionalization steps. nih.gov This protection strategy is favored for its efficiency and the relative ease of both introducing and removing the group. sci-hub.seresearchgate.net

The most prevalent method for the N-protection of pyrrole involves its reaction with di-tert-butyl dicarbonate (Boc₂O). This reaction is typically performed in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) in an aprotic solvent such as acetonitrile (B52724) or dichloromethane. rsc.org The use of DMAP accelerates the reaction, leading to nearly quantitative yields of the desired N-Boc-pyrrole. rsc.org Alternative conditions involve treating the pyrrolyl anion, generated by a base like sodium hydride (NaH) in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), with Boc₂O. sci-hub.se

Another reported methodology for generating N-alkoxycarbonyl pyrroles, including N-Boc-pyrrole, is the Clauson-Kaas reaction. This one-step approach involves the condensation of 2,5-dimethoxytetrahydrofuran (B146720) with an O-substituted carbamate, offering a direct route to the N-protected heterocycle. nih.gov

Table 1: Selected Methods for the N-Boc Protection of Pyrrole

Base/Catalyst Reagent Solvent Yield Reference
4-Dimethylaminopyridine (DMAP) Di-tert-butyl dicarbonate (Boc₂O) Acetonitrile (MeCN) ~Quantitative rsc.org
Sodium Hydride (NaH) Di-tert-butyl dicarbonate (Boc₂O) Tetrahydrofuran (THF) High sci-hub.se

Compatibility of Bromomethylation with N-Boc Protection

The synthesis of this compound requires the introduction of a bromomethyl group onto the N-Boc protected pyrrole ring. Direct bromomethylation of N-Boc-pyrrole is not the typical route. Instead, a multi-step sequence is commonly employed, starting from a 3-functionalized N-Boc-pyrrole. This indirect pathway inherently demonstrates the compatibility of the N-Boc group with the reagents used in each transformation step.

A standard synthetic pathway proceeds through the following key intermediates:

1-Boc-1H-pyrrole-3-carbaldehyde : This intermediate can be synthesized by protecting pyrrole-3-carbaldehyde with Boc₂O. Pyrrole-3-carbaldehyde itself is often prepared via the Vilsmeier-Haack reaction on pyrrole using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). nbinno.com

1-Boc-3-(hydroxymethyl)pyrrole : The aldehyde group of 1-Boc-1H-pyrrole-3-carbaldehyde is selectively reduced to a primary alcohol. This reduction is typically accomplished using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) in a solvent such as methanol. nbinno.com These conditions are fully compatible with the acid-sensitive Boc protecting group.

This compound : The final step is the conversion of the hydroxymethyl group to a bromomethyl group. A widely used method for this transformation is the Appel reaction, which employs carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃). ambeed.com This reaction is performed under neutral and mild conditions, typically in a solvent like dichloromethane at low temperatures (e.g., 0°C), which ensures the integrity of the N-Boc group. ambeed.com The synthesis of the analogous compound (S)-1-Boc-3-(bromomethyl)pyrrolidine from the corresponding alcohol using these reagents proceeds in good yield, highlighting the suitability of this method. ambeed.com

The N-Boc group's role is crucial throughout this sequence. It deactivates the pyrrole ring, preventing side reactions such as over-bromination or polymerization that can occur with unprotected pyrroles under certain conditions. The stability of the Boc group under the reductive conditions (NaBH₄) and the mild, non-acidic conditions of the Appel reaction makes this a robust and reliable synthetic strategy. nbinno.comambeed.com

Table 2: Typical Synthetic Sequence for this compound

Step Starting Material Reagents Product Typical Conditions Reference
1 1-Boc-1H-pyrrole-3-carbaldehyde Sodium borohydride (NaBH₄) 1-Boc-3-(hydroxymethyl)pyrrole Methanol, Room Temp nbinno.com

Reactivity and Transformations of 1 Boc 3 Bromomethyl Pyrrole

Nucleophilic Substitution Reactions at the Bromomethyl Center

The primary mode of reactivity for 1-Boc-3-(bromomethyl)pyrrole involves the displacement of the bromide ion by various nucleophiles. The C(sp³)-Br bond is activated by the adjacent pyrrole (B145914) ring, facilitating classical S_N2-type reactions.

The construction of new carbon-carbon bonds is a fundamental operation in organic synthesis, and this compound serves as an effective electrophile for this purpose.

Alkylation: The compound readily undergoes alkylation with soft carbon nucleophiles, such as enolates derived from malonates or β-ketoesters. These reactions, typically carried out in the presence of a non-nucleophilic base, extend the carbon chain at the C3-position, providing access to a variety of substituted pyrrole derivatives. Palladium-catalyzed allylic substitution reactions using nucleophiles like malonates are well-established, and pyrroles can serve as suitable nucleophilic partners in similar transformations. acs.org The alkylation of pyrrole systems with benzyl (B1604629) bromide derivatives has also been documented, demonstrating the feasibility of this reaction type. researchgate.net

Wittig-type Olefinations: The bromomethyl group can be converted into a phosphonium (B103445) ylide, a key component of the Wittig reaction for alkene synthesis. illinois.eduacs.org The synthesis begins with the reaction of this compound with a phosphine, typically triphenylphosphine (B44618), to form a stable phosphonium salt. wikipedia.org Subsequent treatment with a strong base, such as butyllithium (B86547) or sodium hydride, deprotonates the carbon adjacent to the phosphorus atom, generating the corresponding pyrrolylmethylenetriphenylphosphorane (Wittig reagent). This ylide can then react with aldehydes or ketones to produce alkenes with the double bond exocyclic to the C3 position of the pyrrole ring.

Reaction TypeReagents & ConditionsProduct Description
Alkylation 1. Diethyl malonate, NaH, THFForms a C-C bond by displacing the bromide with the malonate enolate.
Wittig Reagent Formation 1. PPh₃, Toluene, reflux2. n-BuLi, THF, -78°C to RTTwo-step process to first form the triphenylphosphonium bromide salt, then the corresponding ylide.
Wittig Olefination 1. Pyrrolyl-Wittig Reagent, Aldehyde (R-CHO)Reacts the generated ylide with an aldehyde to form a C3-vinylpyrrole derivative.

The electrophilic bromomethyl group reacts efficiently with a host of heteroatom nucleophiles to form stable carbon-heteroatom bonds.

Amination: The displacement of the bromide by nitrogen nucleophiles is a common transformation. This can be achieved with ammonia, primary amines, or secondary amines to yield the corresponding 3-(aminomethyl)pyrrole derivatives. sigmaaldrich.comaksci.com The reaction conditions can be tuned, often using a base like potassium carbonate in a polar aprotic solvent such as DMF. nih.gov An alternative route is the Delépine reaction, which involves forming a quaternary ammonium (B1175870) salt with hexamine, followed by hydrolysis to yield the primary amine. wikipedia.org

Oxygenation: Oxygen-based nucleophiles, including alcohols, alkoxides, and phenoxides, readily displace the bromide to form ethers. The use of sodium hydride to deprotonate an alcohol, followed by the addition of the pyrrole electrophile, is a standard method for achieving this transformation. researchgate.net

Thiolation: Similarly, sulfur nucleophiles such as thiols and thiolates react smoothly to form thioethers (sulfides). These reactions often proceed under mild basic conditions, analogous to those used for amination and oxygenation. The high nucleophilicity of sulfur makes this a particularly efficient process. nih.gov

Reaction TypeReagents & ConditionsProduct Description
Amination 1. Benzylamine, K₂CO₃, DMFForms a C-N bond, yielding a secondary amine derivative.
Oxygenation 1. Sodium phenoxide, THFForms a C-O bond, yielding a phenoxy ether derivative.
Thiolation 1. Sodium thiophenoxide, DMFForms a C-S bond, yielding a thioether derivative.

Formation of Carbon-Carbon Bonds (e.g., Alkylation, Grignard Reagent Reactions, Wittig-type Olefinations).

Metal-Catalyzed Cross-Coupling Reactions

While classical cross-coupling reactions like the Suzuki-Miyaura typically involve C(sp²)-hybridized halides, the activated C(sp³)-Br bond in this compound can participate in certain metal-catalyzed C-C bond-forming reactions.

Direct Suzuki-Miyaura coupling of unactivated C(sp³)-halides is challenging and not a standard application of this reaction. wikipedia.org The reaction typically couples organoboron compounds with aryl or vinyl halides. wikipedia.org Therefore, direct coupling of this compound with boronic acids under standard Suzuki conditions is not a conventional strategy. The compound is more valuable as a precursor to other synthons. For instance, its conversion to a Wittig reagent allows for the synthesis of C3-alkenyl derivatives.

Kumada Coupling: The Kumada coupling, which pairs an organic halide with a Grignard reagent using a nickel or palladium catalyst, is a suitable method for C(sp³)-C(sp²) coupling. wikipedia.org This reaction could be used to couple this compound with aryl or vinyl Grignard reagents, providing a direct pathway to C3-substituted pyrroles. beilstein-journals.org

Negishi Coupling: The Negishi coupling offers another powerful strategy, reacting an organic halide with an organozinc reagent in the presence of a nickel or palladium catalyst. wikipedia.orgnumberanalytics.comorganic-chemistry.org This reaction is known to be effective for coupling secondary C(sp³)-hybridized organometallics with aryl halides, and the Boc protecting group has been shown to be compatible with these conditions. mit.edu This makes the Negishi coupling a viable, albeit less common, method for functionalizing the bromomethyl position.

Heck and Sonogashira Coupling: The Heck reaction (coupling with an alkene) and the Sonogashira reaction (coupling with a terminal alkyne) are generally not applied to C(sp³)-halides like this compound. wikipedia.orgorganic-chemistry.org These reactions are highly specific for C(sp²)-halides or triflates. However, related strategies, such as the acyl Sonogashira reaction, are used in the synthesis of complex pyrroles, highlighting the modularity of modern synthetic methods. mdpi.com

Reaction TypeReagents & ConditionsProduct Description
Kumada Coupling 1. Phenylmagnesium bromide, Pd(PPh₃)₄ or NiCl₂(dppp)Forms a C-C bond between the bromomethyl carbon and the Grignard reagent's aryl group.
Negishi Coupling 1. Phenylzinc chloride, Pd(dppf)Cl₂Forms a C-C bond between the bromomethyl carbon and the organozinc reagent's aryl group.

Suzuki-Miyaura Coupling for C3-Aryl and C3-Alkenyl Derivatization.[9],[10],

Reductive and Oxidative Transformations of the Bromomethyl Group

The bromomethyl group can be readily converted to either a simple methyl group through reduction or an aldehyde through oxidation.

Reductive Transformations: The transformation of the bromomethyl group to a methyl group can be achieved through catalytic hydrogenation. Using a palladium on carbon (Pd/C) catalyst under an atmosphere of hydrogen gas is a standard method for such dehalogenations. This provides a route to 1-Boc-3-methylpyrrole, a fundamental building block. orgsyn.org

Oxidative Transformations: The bromomethyl group can be oxidized to the corresponding aldehyde, 1-Boc-3-formylpyrrole. Two classical methods are particularly well-suited for this transformation. The Kornblum oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) as the oxidant in the presence of a mild base like triethylamine. wikipedia.orgsynarchive.comchemeurope.com The Sommelet reaction provides an alternative, converting the benzyl-type halide into an aldehyde using hexamine and water. wikipedia.org

Reaction TypeReagents & ConditionsProduct Description
Reduction 1. H₂, Pd/C, Triethylamine, EthanolReduces the C-Br bond to a C-H bond, yielding 1-Boc-3-methylpyrrole.
Kornblum Oxidation 1. DMSO, NaHCO₃, 100°COxidizes the bromomethyl group to a formyl group.
Sommelet Reaction 1. Hexamethylenetetramine (Hexamine), aq. Acetic AcidOxidizes the bromomethyl group to a formyl group via a quaternary ammonium salt intermediate.

Reactions Involving the Pyrrole Ring in the Presence of the Bromomethyl Group

Directed metalation is a powerful tool for the regioselective functionalization of aromatic and heterocyclic compounds. The Boc (tert-butoxycarbonyl) group on the pyrrole nitrogen can act as a directing group, facilitating the deprotonation of the adjacent C2 or C5 positions of the pyrrole ring with a strong base, typically an organolithium reagent. This generates a lithiated intermediate that can then react with various electrophiles to introduce new substituents onto the pyrrole core.

While direct metalation of this compound is not explicitly detailed in the provided search results, the principle of Boc-directed metalation of pyrrole rings is well-established. nih.govacs.org For instance, the Boc group has been shown to successfully direct ortho-lithiation in pyrrole[3,4-d]pyridazin-1-one systems using lithium diisopropylamide (LDA). nih.gov This lithiated species can then be quenched with an electrophile to introduce a new functional group. nih.gov It is important to note that in some cases, the Boc group can be cleaved during the reaction or work-up, especially when alkoxides are formed. nih.gov

The general strategy involves the treatment of a Boc-protected pyrrole with a strong base like sec-butyllithium (B1581126) in the presence of a coordinating agent such as N,N,N',N'-tetramethylethylenediamine (TMEDA) at low temperatures (e.g., -78 °C). harvard.edu The resulting lithiated pyrrole can then be trapped with a variety of electrophiles.

Table 1: Examples of Electrophiles Used in Directed Metalation of Pyrroles

ElectrophileResulting Functional GroupReference
Iodine (I₂)Iodo nih.gov
Trimethylsilyl chloride (Me₃SiCl)Trimethylsilyl arkat-usa.org
Dimethylformamide (DMF)Formyl thieme-connect.de
ThiotosylateThioether nih.gov

This methodology allows for the introduction of a wide array of functionalities at specific positions of the pyrrole ring, which would be difficult to achieve through traditional electrophilic substitution reactions due to the inherent reactivity of the bromomethyl group.

Cycloaddition reactions, particularly the Diels-Alder reaction, offer a powerful method for constructing complex polycyclic scaffolds from relatively simple starting materials. Pyrroles can act as dienes in [4+2] cycloaddition reactions, although their aromatic character can sometimes lead to low reactivity. The presence of the Boc-protecting group can influence the electronic properties of the pyrrole ring and its participation in such reactions.

While specific examples of this compound undergoing Diels-Alder reactions were not found, the use of N-Boc protected pyrroles in cycloadditions is documented. researchgate.netresearchgate.netbeilstein-journals.org For instance, N-Boc pyrroles can react with alkynes to form N-bridged compounds through a Diels-Alder reaction. researchgate.net These cycloadducts can then be further transformed, demonstrating the utility of this approach for skeletal diversification. researchgate.net

Pyrroles are generally considered poor dienes in Diels-Alder reactions, and they can sometimes undergo Michael addition with dienophiles instead. researchgate.net The reactivity can be influenced by the nature of both the pyrrole and the dienophile. For example, using more electron-deficient dienophiles can promote the desired [4+2] cycloaddition. researchgate.netumn.edu

Another relevant type of cycloaddition is the 1,3-dipolar cycloaddition. Azomethine ylides, which can be generated from various precursors, react with alkynes to form pyrroles and their derivatives. researchgate.net This highlights the versatility of cycloaddition strategies in synthesizing and functionalizing the pyrrole ring system.

Table 2: Examples of Cycloaddition Reactions Involving Pyrrole Derivatives

Pyrrole DerivativeDienophile/DipolarophileReaction TypeProduct TypeReference
N-Boc pyrrolesAlkynesDiels-AlderN-bridged compounds researchgate.net
2-VinylpyrrolesMaleimidesDiels-AlderOctahydropyrrolo[3,4-e]indoles beilstein-journals.org
N-Boc-pyrrolesSilver α-bromo alkylidenenitronates1,3-Dipolar CycloadditionDihydro-pyrrolo[2,3-d]isoxazole-2-oxides researchgate.net
Azomethine ylidesAlkynes1,3-Dipolar CycloadditionPyrroles and their analogs researchgate.net

Strategic Applications of 1 Boc 3 Bromomethyl Pyrrole in Complex Molecule Synthesis

Building Block for Oligopyrroles and Polyamides

The structure of 1-Boc-3-(bromomethyl)pyrrole is ideally suited for the synthesis of repeating-unit polymers and oligomers. Its capacity for controlled, sequential coupling reactions has made it a valuable monomer for constructing both oligopyrroles and pyrrole-containing polyamides, which are of significant interest in materials science and medicinal chemistry.

In the field of drug discovery, peptidomimetics—molecules that mimic the structure and function of peptides—are of great importance. The pyrrole (B145914) scaffold can be used to imitate peptide secondary structures such as β-turns. uno.edu this compound is an excellent reagent for incorporating a pyrrole moiety into a peptide backbone using Solid-Phase Organic Synthesis (SPOS).

The synthesis process leverages the distinct roles of the compound's functional groups. The Boc group protects the pyrrole nitrogen, preventing side reactions, and is compatible with the standard chemistries used in SPOS, particularly Fmoc-based strategies where the Boc group remains intact until the final acid-mediated cleavage from the resin. uno.edursc.org The bromomethyl group serves as a key reactive handle. It can be used to anchor the initial building block to a solid support or, more commonly, to react with a nucleophilic group (e.g., an amine or thiol) of another residue in the growing peptide chain. This allows for the precise insertion of the pyrrole unit at a desired position, leading to the creation of novel peptidomimetic structures with constrained conformations. uno.edu

Table 1: Functional Group Roles in SPOS

Functional Group Role in SPOS Purpose
Boc Group Nitrogen Protection Prevents N-alkylation during coupling; ensures regioselectivity.
Bromomethyl Group Electrophilic Handle Enables covalent attachment to the solid support or coupling to other synthetic units.

| Pyrrole Ring | Structural Scaffold | Acts as a constrained mimic of peptide turns or other secondary structures. |

The construction of oligopyrroles is fundamental to the development of conducting polymers and other functional materials. this compound facilitates the solution-phase assembly of such oligomeric structures through iterative coupling reactions. The electrophilic bromomethyl group can readily undergo nucleophilic substitution with a pyrrole anion, generated from another deprotonated N-Boc-pyrrole unit, to form a dimer.

This process can be repeated to extend the chain, creating trimers, tetramers, and longer oligopyrroles. The Boc protecting groups enhance the solubility of these intermediates in common organic solvents, simplifying purification at each step. Once the desired oligomer length is achieved, the Boc groups can be collectively removed in a single step using acid, yielding the unprotected oligopyrrole. This strategy offers precise control over the length and composition of the final product, which is crucial for tuning its electronic and physical properties.

Table 2: Hypothetical Dimerization Scheme

Step Reactant 1 Reactant 2 Conditions Product
1 1-Boc-3-methylpyrrole Strong Base (e.g., n-BuLi) Anhydrous THF, low temp. Lithiated 1-Boc-3-methylpyrrole

| 2 | Lithiated 1-Boc-3-methylpyrrole | this compound | Anhydrous THF | 1,1'-Di-Boc-3,3'-methylene-dipyrrole |

Applications in Solid-Phase Organic Synthesis (SPOS) of Pyrrole-Containing Peptidomimetics.[14],

Precursor for Macrocyclic Systems

Macrocycles are a class of molecules that feature prominently in host-guest chemistry, catalysis, and medicine. The synthesis of these large ring structures is a significant challenge that often requires building blocks with specific reactivity and structural pre-organization. acs.org this compound provides a valuable entry point into this molecular class due to its ability to participate in macrocyclization reactions.

Porphyrins and their reduced analogues (hydroporphyrins) are essential tetrapyrrolic macrocycles in biology and materials science. beilstein-journals.org While often synthesized from simpler pyrrolic precursors, the peripheral modification of pre-formed porphyrin rings is a key strategy for fine-tuning their properties. mdpi.com The bromomethyl functionality of this compound makes it a suitable agent for such modifications.

It can be used to alkylate nucleophilic positions on the porphyrin periphery, such as meso-hydroxyphenyl groups or amino-functionalized substituents. This introduces a Boc-protected pyrrole unit onto the macrocycle, which can serve as a point for further functionalization after deprotection. This approach is analogous to established methods that use reagents like 2,6-bis(bromomethyl)aryl groups to add complex substituents to the porphyrin core. nih.gov This strategy allows for the creation of novel porphyrin conjugates with tailored solubility, electronic properties, or recognition motifs.

Beyond porphyrins, this compound is a precursor for a broader range of macrocyclic architectures. The principle of reacting a di- or poly-functionalized electrophile with a complementary nucleophile under high-dilution conditions to favor intramolecular cyclization is a cornerstone of macrocycle synthesis. acs.org For example, reacting two equivalents of this compound with a dinucleophile, such as a dithiocarbamate (B8719985) or a bis-phenol, can lead to the formation of a [2+1] macrocycle incorporating two pyrrole units.

Alternatively, the compound can be transformed into a dinucleophile (e.g., via conversion of the bromomethyl group) and reacted with a dielectrophile. The use of bromomethyl-functionalized aromatic linkers, such as 1,3,5-tris-(bromomethyl)benzene, is a known strategy for creating complex, rigid macrocycles and bicyclic peptides. rsc.org By analogy, this compound can act as a corner or panel unit in the construction of diverse macrocyclic hosts, with the pyrrole nitrogen and C-3 position serving as versatile points for connection.

Modifications of Porphyrins and Hydroporphyrins.

Scaffold for Diverse Heterocyclic Frameworks

The pyrrole ring is a privileged structure in medicinal chemistry and a common core in many natural products. orgsyn.org this compound acts as a powerful scaffold for building more complex heterocyclic systems by leveraging the reactivity of both the pyrrole core and the bromomethyl side chain.

The bromomethyl group is a versatile electrophile that can participate in a wide range of annulation reactions to form fused ring systems. For example, reaction with a binucleophile can lead to the formation of a new ring fused to the pyrrole core. It can also serve as a linchpin to connect the pyrrole to another heterocyclic ring. For instance, its reaction with an appropriate azide (B81097) can lead to the formation of a triazole-linked pyrrole, a reaction motif of high interest in click chemistry. acs.org The synthesis of fused systems like indolizines and other pyrrolo-heterocycles often proceeds through intermediates that could be derived from such a functionalized pyrrole. science.gov This makes this compound a key starting material for generating libraries of complex heterocyclic compounds for biological screening.

Table 3: Potential Heterocyclic Systems from this compound

Target Heterocycle Reaction Type Potential Co-reactant
Pyrrolo[1,2-a]pyrazines Alkylation followed by intramolecular cyclization α-Amino ketones
Indolizine derivatives Tschitschibabin reaction variant Pyridine derivatives
Triazole-linked pyrroles Huisgen cycloaddition (Click Chemistry) Terminal alkynes (after conversion of bromide to azide)

Construction of Bridged Systems and Annulated Rings

The inherent reactivity of this compound makes it an excellent starting material for constructing polycyclic systems. The Boc-protected nitrogen facilitates reactions like Diels-Alder cycloadditions, while the bromomethyl group is a potent electrophile for alkylation and annulation reactions.

One key strategy involves the Diels-Alder reaction of N-Boc-pyrroles with various dienophiles to create N-bridged bicyclic systems, such as the azabicyclo[2.2.1]heptane core. researchgate.net This approach allows for the rapid generation of scaffolds that can be further elaborated. researchgate.net For instance, the reaction of an N-Boc-pyrrole with an alkyne can yield an N-bridged compound, which serves as a precursor to more complex structures. researchgate.net

Furthermore, the bromomethyl group is instrumental in annulation reactions, where a new ring is fused onto the pyrrole core. This is often achieved through Lewis acid-mediated processes. While direct examples using this compound are specific to proprietary research, the well-established reactivity of analogous N-protected 2- or 3-(bromomethyl)indoles provides a clear precedent. These reactions typically involve Friedel-Crafts-type alkylation followed by cyclization to form carbazole (B46965) derivatives and other fused heterocyclic systems. rsc.org For example, zinc bromide (ZnBr₂) has been shown to effectively mediate the domino reaction of N-protected bromomethyl indoles with various arenes and heteroarenes to produce highly functionalized, π-conjugated annulated carbazoles. rsc.org A similar transformation using this compound would be expected to yield benzo[e]pyrrolo[3,2-b]indole analogues.

The regioselectivity of these alkylation reactions can often be controlled by the choice of solvent and reaction conditions, allowing for selective C-alkylation to build the desired annulated product. researchgate.net

Table 1: Representative Annulation Reactions with Analogous Bromomethyl Heterocycles

Reactants Lewis Acid/Conditions Product Type Yield Reference
N-SO₂Ph-3-(bromomethyl)indole, Benzene (B151609)ZnBr₂ (2 eq.), refluxArylated indole60% rsc.org
N-SO₂Ph-3-(bromomethyl)indole, ThiopheneZnBr₂ (2 eq.), refluxThieno[3,2-a]carbazole65% rsc.org
N-SO₂Ph-3-(bromomethyl)indole, FuranZnBr₂ (2 eq.), refluxFuro[3,2-a]carbazole62% rsc.org
Oxonaphthalene-annelated pyrrole, BOC-protected 4-aminobenzyl bromideNaH, THFC-1 Alkylated ProductSelective researchgate.net

Molecular Editing and Skeletal Diversification Strategies

Molecular editing, or skeletal editing, is a powerful strategy for making precise, atom-level changes to a molecular framework, thereby enabling rapid diversification of complex molecules for applications in drug discovery and total synthesis. researchgate.netrsc.org this compound is an ideal substrate for such manipulations due to the versatility of the pyrrole ring and the handle provided by the bromomethyl group.

A notable example of skeletal editing involves the transformation of pyrroles into other aromatic systems. In one protocol, N-Boc pyrroles react with alkynes in a Diels-Alder reaction to form N-bridged intermediates. Subsequent deprotection, nitrosylation, and cheletropic extrusion of N₂O can convert the pyrrole core into a benzene or naphthalene (B1677914) ring. researchgate.net This method represents a powerful way to remodel the core structure of a molecule.

Recent advances in skeletal editing have introduced methods for atom insertion, which lead to ring expansion. rsc.orgresearchgate.net Carbenes or their equivalents can be inserted into the C-C or C-N bonds of the pyrrole ring. For example, the Ciamician–Dennstedt rearrangement uses a carbene source to expand the pyrrole ring into a pyridine, a transformation that fundamentally alters the heterocyclic core. rsc.org While this reaction has faced challenges, it pioneered the use of carbenes for ring expansion of azaheterocycles. rsc.orgresearchgate.net More modern methods utilize reagents like chlorodiazirines as atomic carbon equivalents for the carbon atom insertion into pyrroles and indoles. researchgate.net The bromomethyl substituent on the starting pyrrole can serve as a crucial functional handle for further derivatization after the skeletal editing has been performed. rsc.org

These diversification strategies allow chemists to move beyond simple peripheral modifications and instead explore new regions of chemical space by altering the fundamental skeleton of a molecule, a process critical for optimizing lead compounds in drug discovery. rsc.orgmdpi.com

Pre-functionalized Synthons in Natural Product and Drug-like Molecule Synthesis

The utility of a building block is ultimately demonstrated by its successful incorporation into the synthesis of biologically relevant molecules. This compound, as a pre-functionalized synthon, provides a direct route to incorporating a substituted pyrrole moiety, which is a common feature in many natural products and pharmaceuticals. rsc.orgresearchgate.net

The bromomethyl group acts as a key electrophilic handle for coupling with various nucleophiles, enabling the formation of critical carbon-carbon or carbon-heteroatom bonds. This strategy has been effectively demonstrated in the synthesis of various alkaloids. For instance, in an analogous approach, 3-(bromomethyl)indole was coupled with the anion of a chiral auxiliary derived from D-valine as a key step in the enantiospecific total synthesis of Tryprostatin A, a natural product that arrests the cell cycle in the mitotic phase. rsc.org

Similarly, this synthon is valuable in constructing the core structures of marine alkaloids like the variolins, which possess a pyrido[3',2':4,5]pyrrolo[1,2-c]pyrimidine system. acs.org The synthesis of this core has been achieved through the reaction of a bromo-substituted (bromomethyl)pyrrolo[2,3-b]pyridine with tosylmethyl isocyanide (TosMIC), highlighting the power of the bromomethyl group in complex heterocycle formation. acs.org

In the field of medicinal chemistry, this building block is used to generate libraries of drug-like molecules. The pyrrole scaffold is a privileged structure, and the ability to easily introduce substituents via the bromomethyl group allows for the systematic exploration of structure-activity relationships (SAR). activate-scientific.com For example, it can be used in the synthesis of pyrrolo rsc.orgambeed.combenzodiazepines (PBDs), a class of potent anticancer agents. nih.gov The synthesis of PBDs often involves the construction of the diazepine (B8756704) ring onto a pre-existing pyrrole unit, a process where a functional handle like a bromomethyl group can be invaluable for introducing necessary side chains or linking fragments. nih.gov

Mechanistic Investigations and Computational Studies of Transformations Involving 1 Boc 3 Bromomethyl Pyrrole

Reaction Mechanism Elucidation for Key Derivatizations

Understanding the mechanistic pathways of reactions involving 1-Boc-3-(bromomethyl)pyrrole is fundamental to controlling product formation and yield. This includes detailed studies of nucleophilic substitution and metal-catalyzed cross-coupling reactions.

Pathways for Nucleophilic Attacks and Substitutions

Nucleophilic substitution reactions at the bromomethyl group of this compound are a cornerstone of its derivatization. The generally accepted mechanism for these reactions is the S\N2 pathway. In this process, a nucleophile attacks the electrophilic carbon atom of the bromomethyl group, leading to the displacement of the bromide leaving group in a single, concerted step. The tert-butoxycarbonyl (Boc) protecting group on the pyrrole (B145914) nitrogen plays a crucial role in modulating the reactivity of the molecule.

The reaction of bromomethylazoles with nucleophiles like tosylmethyl isocyanide (TosMIC) under phase-transfer conditions highlights a novel heterocyclization method. acs.org This reaction proceeds through a nucleophilic attack of the TosMIC anion on the bromomethyl group, initiating a cascade of events leading to the formation of fused heterocyclic systems. acs.org

Catalytic Cycles in Metal-Mediated Cross-Coupling Reactions

Metal-mediated cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds with this compound derivatives. The catalytic cycle for these reactions, typically involving a palladium catalyst, can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov

Oxidative Addition: The cycle begins with the oxidative addition of the aryl or vinyl halide to a low-valent palladium(0) complex, forming a palladium(II) species. nih.gov

Transmetalation: In this step, the organic group from an organoboron compound (in the case of Suzuki coupling) is transferred to the palladium(II) complex, displacing the halide. nih.gov The use of a base is essential to facilitate this step.

Reductive Elimination: The final step involves the reductive elimination of the two organic fragments from the palladium(II) complex, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. nih.gov

The choice of ligand on the palladium catalyst is critical for the efficiency of the reaction. For instance, in the Suzuki-Miyaura coupling of SEM-protected bromopyrroles with phenylboronic acid, Pd(PPh₃)₄ has been shown to be an effective catalyst. nih.gov The use of specific ligands can prevent undesirable side reactions and improve yields. For example, employing a dppf ligand was found to be crucial for maintaining the Boc-protected pyrrole during Suzuki cross-coupling reactions. nih.gov

Theoretical Chemistry Approaches to Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens through which to examine the intricacies of reaction mechanisms, predict reactivity, and understand the origins of selectivity.

Density Functional Theory (DFT) Studies on Reaction Pathways and Intermediates

DFT calculations are instrumental in mapping the potential energy surfaces of reactions involving pyrrole derivatives. These studies can elucidate the structures of transition states and intermediates, providing a deeper understanding of the reaction mechanism. For example, DFT has been used to study the mechanism of formation of 1,3-tropolones from the reaction of methylene-active five-membered heterocycles with o-chloranil, revealing the involvement of an NH-tautomeric form with a strong intramolecular hydrogen bond. science.gov

In the context of metal-catalyzed reactions, DFT can help to rationalize the role of the catalyst and ligands. Studies on gold-catalyzed reactions for the synthesis of substituted pyrroles have used DFT to support proposed mechanistic pathways, including the intermediacy of N-alkenylhydroxylamine O-vinyl ethers. acs.org

Computational Analysis of Regioselectivity and Stereoselectivity

Computational methods are invaluable for predicting and explaining the regioselectivity and stereoselectivity observed in reactions of pyrrole derivatives. For instance, in the context of Michael addition reactions involving pyrroles, computational analysis can help to understand the factors governing the stereochemical outcome. anu.edu.au

DFT has been employed to study the stereoselectivity of aldol (B89426) reactions, revealing that the identity of protecting groups and the relative stereochemistry of chiral centers significantly influence the outcome. acs.org Similarly, in asymmetric 1,3-dipolar cycloaddition reactions catalyzed by chiral metal complexes, computational studies can help to rationalize the observed enantioselectivity by analyzing the transition state structures. acs.org

Structure-Reactivity Correlations and Predictive Models for Rational Design

By combining experimental data with computational insights, it is possible to establish structure-reactivity relationships. These relationships are crucial for the rational design of new derivatives of this compound with desired properties and for predicting their reactivity in various chemical transformations.

For example, structure-activity relationship (SAR) studies on trisubstituted isoxazoles containing a pyrrole moiety have shown that small changes in the substitution pattern of the pyrrole ring can lead to significant changes in biological potency. nih.gov The loss of a key hydrogen bond interaction due to a change in the position of the nitrogen atom in the pyrrole ring was correlated with a decrease in potency. nih.gov Such insights are vital for the design of new, more effective therapeutic agents.

Predictive models based on these correlations can guide the synthesis of new compounds, saving time and resources by focusing on molecules with the highest probability of exhibiting the desired reactivity or biological activity.

Q & A

Basic Research Questions

Q. What are the critical safety considerations when handling 1-Boc-3-(bromomethyl)pyrrole in laboratory settings?

  • Methodological Answer : Always use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, due to the compound’s bromomethyl group, which is a potential alkylating agent. Work in a fume hood to avoid inhalation. Post-experiment waste should be segregated into halogenated organic waste containers and disposed of via certified hazardous waste services to prevent environmental contamination .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Methodological Answer : A typical route involves Boc-protection of 3-(hydroxymethyl)pyrrolidine followed by bromination. For example:

  • Step 1 : Protect the pyrrolidine nitrogen with tert-butoxycarbonyl (Boc) using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with a catalytic base (e.g., DMAP).
  • Step 2 : Substitute the hydroxyl group with bromine using PBr₃ or CBr₄ in anhydrous THF at 0–5°C to avoid side reactions .
    • Key Consideration : Monitor reaction progress via TLC (Rf ~0.5 in hexane/ethyl acetate 3:1) to ensure complete conversion.

Q. How can this compound be characterized using spectroscopic techniques?

  • Methodological Answer :

  • ¹H NMR (CDCl₃) : Expect signals at δ 1.45 ppm (Boc tert-butyl), δ 3.4–3.6 ppm (pyrrolidine N-CH₂), and δ 3.8–4.0 ppm (BrCH₂).
  • ¹³C NMR : Boc carbonyl at ~155 ppm, BrCH₂ at ~30 ppm .
  • GC-MS : Molecular ion peak at m/z 250.14 (C₉H₁₆BrNO₂) .

Advanced Research Questions

Q. How does the bromomethyl group in this compound influence its reactivity in cross-coupling reactions?

  • Methodological Answer : The bromomethyl moiety serves as an electrophilic site for nucleophilic substitution (e.g., SN2 with amines or thiols) or Suzuki-Miyaura coupling when paired with palladium catalysts. For example:

  • Suzuki Coupling : React with arylboronic acids (1.2 eq) using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in DMF/H₂O (3:1) at 80°C for 12 hours .
    • Data Contradiction Note : While Pd catalysts are standard, Ni-based systems (e.g., NiCl₂(dppp)) may offer cost advantages but require rigorous oxygen-free conditions .

Q. What computational methods are used to predict the regioselectivity of this compound in substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level can model transition states. For instance:

  • SN2 Pathway : Calculate activation energy barriers for nucleophilic attack at the brominated carbon.
  • Key Finding : Steric hindrance from the Boc group increases the energy barrier by ~5 kcal/mol compared to unprotected analogs .
    • Table : Computed Bond Angles in Transition States
SiteBond Angle (°)Energy Barrier (kcal/mol)
C3112.318.7
C2117.622.1

Q. How is this compound utilized in supramolecular chemistry?

  • Methodological Answer : The compound acts as a precursor for strapped calix[4]pyrrole receptors. For example:

  • Synthesis of Strapped Receptors : React with 2,6-bis(bromomethyl)pyridine (1.5 eq) and K₂CO₃ in acetonitrile at 60°C for 24 hours. Confirm macrocycle formation via HRMS and X-ray crystallography .
    • Case Study : Single-crystal X-ray analysis of receptor this compound-derived calix[4]pyrrole revealed a 1,3-alternate conformation, critical for anion binding .

Q. What strategies mitigate competing elimination pathways during functionalization of this compound?

  • Methodological Answer :

  • Base Selection : Use mild bases (e.g., K₂CO₃ instead of NaOH) to minimize β-hydride elimination.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) stabilize transition states for substitution over elimination.
  • Temperature Control : Maintain reactions below 50°C to avoid thermal degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.